molecular formula C20H34F2O5 B601816 Lubiprostone metabolite M3 CAS No. 475992-30-4

Lubiprostone metabolite M3

カタログ番号: B601816
CAS番号: 475992-30-4
分子量: 392.5
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lubiprostone metabolite M3 is a complex organic compound characterized by its unique cyclopentyl and heptanoic acid structures

科学的研究の応用

Lubiprostone metabolite M3 has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

作用機序

Target of Action

The primary target of Lubiprostone and its metabolite M3 is the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Mode of Action

Lubiprostone and its metabolite M3 work by activating the ClC-2 chloride channels . This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen . The increase in fluid softens the bowel contents and increases the bulk of the bowel contents, stimulating peristalsis . This peristaltic reflex triggers the peristalsis .

Biochemical Pathways

The activation of ClC-2 chloride channels leads to an increase in chloride levels in the lumen of the bowel . Water osmotically follows the chloride, leading to an increase in fluid . This increased fluid both softens the bowel contents and increases the bulk of the bowel contents, stimulating peristalsis . The peristaltic reflex triggers the peristalsis .

Pharmacokinetics

Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety that consists of both α-hydroxy and β-hydroxy epimers . M3 makes up less than 10% of the dose of radiolabeled lubiprostone .

Result of Action

The activation of ClC-2 chloride channels by Lubiprostone and its metabolite M3 leads to an increase in the secretion of a chloride-rich fluid . This increased fluid secretion softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . This results in the alleviation of symptoms of constipation .

Action Environment

The action of Lubiprostone and its metabolite M3 is localized to the gastrointestinal tract, specifically the apical membrane of the gastrointestinal epithelial cells . This local action allows for increased intestinal fluid secretion and improved fecal transit . This action bypasses the antisecretory effects of opiates, which suppress secretomotor neuron excitability .

生化学分析

Biochemical Properties

Lubiprostone metabolite M3 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically activates ClC-2 chloride channels on the apical aspect of gastrointestinal epithelial cells, leading to chloride-rich fluid secretion . This interaction results in the softening of stool, increased motility, and promotion of spontaneous bowel movements. The compound’s interaction with these chloride channels is essential for its therapeutic effects in treating constipation.

Cellular Effects

This compound influences various types of cells and cellular processes. It primarily affects gastrointestinal epithelial cells by enhancing chloride ion transport, which in turn increases fluid secretion into the intestinal lumen This action helps in softening the stool and improving bowel movements

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ClC-2 chloride channels. By activating these channels, the compound facilitates the movement of chloride ions into the intestinal lumen, which is followed by the passive movement of sodium and water . This process results in increased intestinal fluid secretion, thereby alleviating constipation. The activation of ClC-2 channels is a critical step in the compound’s mechanism of action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively enhances intestinal fluid secretion and improves bowel movements . At higher doses, there may be potential toxic or adverse effects, including excessive fluid secretion and electrolyte imbalance. Threshold effects and the safety profile of the compound at various dosages need to be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes extensive metabolism, primarily in the liver, where it is converted into its active form . The metabolic flux and levels of metabolites are influenced by various factors, including enzyme activity and the presence of cofactors. Understanding these pathways is crucial for optimizing the compound’s therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across the gastrointestinal epithelium, where it exerts its effects on chloride channels Its localization and accumulation in target tissues are essential for its therapeutic action

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to the apical aspect of gastrointestinal epithelial cells, where it activates ClC-2 chloride channels . Post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments or organelles. Understanding these localization mechanisms is important for elucidating the compound’s mode of action.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lubiprostone metabolite M3 typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl core, followed by the introduction of the heptanoic acid side chain. Key steps include:

    Cyclopentyl Core Formation: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Difluoro and Hydroxy Groups: Fluorination and hydroxylation reactions are carried out using specific reagents and catalysts.

    Final Assembly: The heptanoic acid chain is attached through esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogenation and hydroxylation are common substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), hydroxylating agents.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or hydroxylated derivatives.

類似化合物との比較

  • 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyhexyl)-3-hydroxy-5-oxocyclopentyl]hexanoic acid
  • 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxydecyl)-3-hydroxy-5-oxocyclopentyl]nonanoic acid

Comparison: Compared to similar compounds, Lubiprostone metabolite M3 stands out due to its specific chain length and functional groups, which may confer unique chemical and biological properties.

特性

IUPAC Name

7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVYHTHOCKTJCO-MWPGWRTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475992-30-4
Record name (11alpha)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475992304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11.ALPHA.)-16,16-DIFLUORO-11,15-DIHYDROXY-9-OXOPROSTAN-1-OIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ED27K8BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lubiprostone metabolite M3
Reactant of Route 2
Lubiprostone metabolite M3
Reactant of Route 3
Lubiprostone metabolite M3
Reactant of Route 4
Lubiprostone metabolite M3
Reactant of Route 5
Lubiprostone metabolite M3
Reactant of Route 6
Lubiprostone metabolite M3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。